molecular formula C18H20O B14188199 2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene CAS No. 846016-61-3

2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene

Cat. No.: B14188199
CAS No.: 846016-61-3
M. Wt: 252.3 g/mol
InChI Key: WDWSGKXXAKJZGZ-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to the indene moiety. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene typically involves the reaction of 4-ethoxybenzyl chloride with indene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Etazene: N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine.

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: .

Uniqueness

2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl group and indene core make it a versatile compound for various synthetic and research applications.

Properties

CAS No.

846016-61-3

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)methyl]-2,3-dihydro-1H-indene

InChI

InChI=1S/C18H20O/c1-2-19-18-9-7-14(8-10-18)11-15-12-16-5-3-4-6-17(16)13-15/h3-10,15H,2,11-13H2,1H3

InChI Key

WDWSGKXXAKJZGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CC3=CC=CC=C3C2

Origin of Product

United States

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